(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
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Description
(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Biological Activity
(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a unique imidazo[2,1-f]purine core with various functional groups that may influence its biological interactions. The structural formula can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₈N₄O₄ |
Molecular Weight | 318.33 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The imidazo[2,1-f]purine structure allows it to potentially inhibit specific enzymes involved in metabolic pathways or modulate receptor activities associated with various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes that are pivotal in metabolic processes.
- Receptor Modulation : It could interact with purinergic receptors or other relevant targets that mediate cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance:
- Case Study : In vitro assays showed significant cytotoxic effects against various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective doses for therapeutic applications.
2. Anti-inflammatory Effects
Preliminary findings suggest that the compound may possess anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines by modulating NF-kB pathways.
3. Antimicrobial Properties
The compound has shown promise against certain bacterial strains:
- Case Study : Tests against Staphylococcus aureus reveal inhibition zones suggesting antimicrobial efficacy.
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Inhibits proliferation in A549 cells | |
Anti-inflammatory | Reduces cytokine levels | |
Antimicrobial | Effective against Staphylococcus aureus |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and bioactivity. Various synthetic routes have been explored to improve the pharmacokinetic profile of the compound while maintaining its biological efficacy.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:
- Lipophilicity Studies : Research indicates favorable lipophilicity which may enhance cellular uptake and bioavailability.
Properties
IUPAC Name |
2-(6-cyclopentyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-9-10(2)22-13-14(18-16(22)21(9)11-6-4-5-7-11)19(3)17(26)20(15(13)25)8-12(23)24/h11H,4-8H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOJEZSQJHKGRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.